molecular formula C24H15Br3N2O4 B5844766 [2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

Cat. No.: B5844766
M. Wt: 635.1 g/mol
InChI Key: LPKXQEVZWVPRAG-XODNFHPESA-N
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Description

[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a complex organic compound that features multiple bromine atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate typically involves multiple steps:

    Bromination: The initial step involves the bromination of naphthalene to introduce bromine atoms at specific positions.

    Acetylation: The brominated naphthalene is then acetylated to form 2-(4-bromonaphthalen-1-yl)acetyl.

    Hydrazone Formation: The acetylated product is reacted with hydrazine to form the hydrazone derivative.

    Condensation: The hydrazone derivative undergoes condensation with 2,4-dibromo-6-formylphenyl furan-2-carboxylate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can target the carbonyl groups and the bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or alkanes.

    Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its fluorescent properties.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple bromine atoms and the furan ring can facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dibromonaphthalene
  • 2,4-dibromophenyl furan-2-carboxylate

Uniqueness

What sets [2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate apart is its unique combination of a furan ring and multiple bromine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3N2O4/c25-16-10-15(23(20(27)12-16)33-24(31)21-6-3-9-32-21)13-28-29-22(30)11-14-7-8-19(26)18-5-2-1-4-17(14)18/h1-10,12-13H,11H2,(H,29,30)/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXQEVZWVPRAG-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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